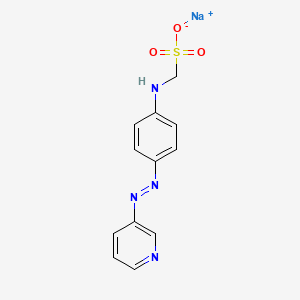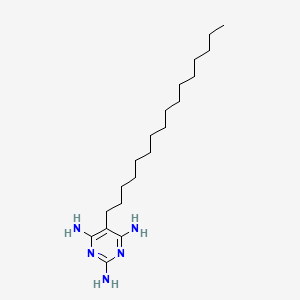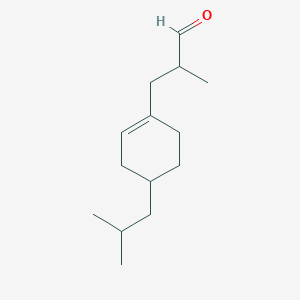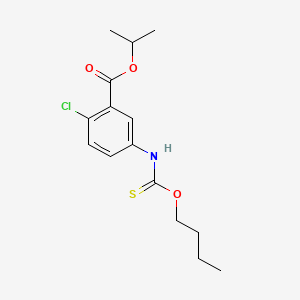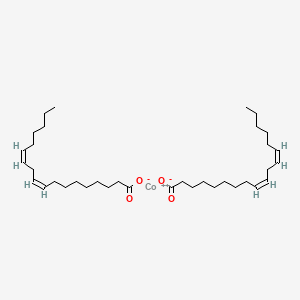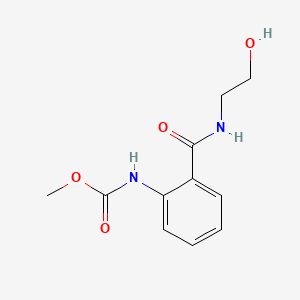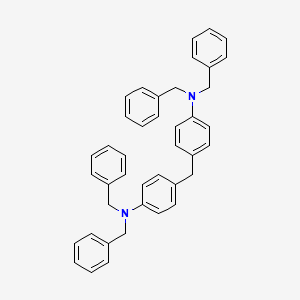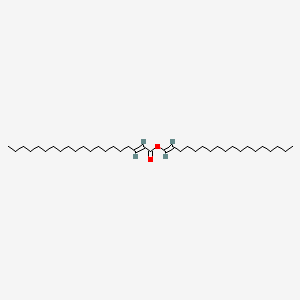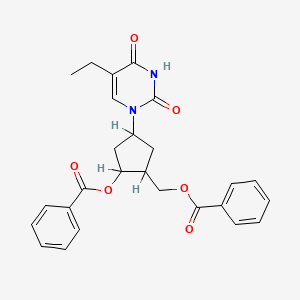
Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate: is a synthetic organic compound with the molecular formula C21H18N4O4Na and a molecular weight of 412.40 g/mol. This compound is characterized by its azo linkage, which is a functional group containing a nitrogen-nitrogen double bond, and is often used in dyes and pigments due to its vivid coloration properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-3-methylbenzoic acid. This involves treating the compound with sodium nitrite (NaNO2) in an acidic medium, usually hydrochloric acid (HCl), to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-aminosalicylic acid in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Neutralization: The final step involves neutralizing the reaction mixture with sodium carbonate (Na2CO3) to obtain the sodium salt of the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound using reducing agents such as sodium dithionite (Na2S2O4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in an alkaline medium.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in analytical chemistry for the detection and quantification of metal ions due to its complexation properties .
Biology:
- Investigated for its potential use as a biological stain in microscopy.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases.
- Potential use as a drug delivery agent due to its ability to form stable complexes with various drugs .
Industry:
Mechanism of Action
The mechanism of action of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate involves its ability to form stable complexes with metal ions and biological macromolecules. The azo linkage and aromatic rings facilitate π-π interactions and hydrogen bonding, enhancing its binding affinity. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
- Sodium 4-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)benzoate
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)acetate
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)propionate
Comparison:
- Sodium 4-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)benzoate: Similar structure but with a benzoate group instead of a salicylate group, leading to different solubility and binding properties.
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)acetate: Contains an acetate group, which affects its reactivity and biological activity.
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)propionate: The propionate group alters its pharmacokinetic properties and industrial applications.
Properties
CAS No. |
93919-25-6 |
|---|---|
Molecular Formula |
C21H17N4NaO4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
sodium;5-[[4-[(4-amino-3-methylbenzoyl)amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C21H18N4O4.Na/c1-12-10-13(2-8-18(12)22)20(27)23-14-3-5-15(6-4-14)24-25-16-7-9-19(26)17(11-16)21(28)29;/h2-11,26H,22H2,1H3,(H,23,27)(H,28,29);/q;+1/p-1 |
InChI Key |
PAPFJSHVOZXVDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


